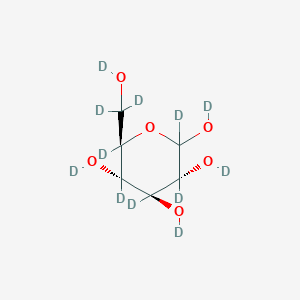

Deuterated Glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deuterated Glucose: is a deuterated form of glucose, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research as a stable isotope internal standard, particularly in studies involving metabolic pathways and physiological systems at the cellular level .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of D-Glucose-d12 involves the exchange of hydrogen atoms in glucose with deuterium. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a suitable catalyst to facilitate the exchange process .

Industrial Production Methods: : Industrial production of D-Glucose-d12 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure a high degree of deuterium incorporation. The final product is then purified to achieve the desired isotopic purity of 97 atom % D .

Análisis De Reacciones Químicas

Types of Reactions: : D-Glucose-d12 undergoes various chemical reactions similar to non-deuterated glucose, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms due to the isotope effect.

Common Reagents and Conditions: : Common reagents used in reactions with D-Glucose-d12 include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve aqueous or organic solvents, controlled temperatures, and specific pH levels to optimize the reaction outcomes .

Major Products: : The major products formed from reactions involving D-Glucose-d12 depend on the type of reaction. For example, oxidation reactions can yield deuterated gluconic acid, while reduction reactions can produce deuterated sorbitol .

Aplicaciones Científicas De Investigación

Metabolic Imaging

Deuterium Magnetic Resonance Imaging (DMRI)

Deuterated glucose is utilized in deuterium magnetic resonance imaging to study glucose metabolism noninvasively. A recent study introduced a new deuterated compound, [2,3,4,6,6'-2H5]-D-glucose, which significantly reduces production costs and enhances labeling efficiency. This compound has been shown to effectively describe glycolytic metabolism in glioma models through 2H-Magnetic Resonance Spectroscopy (MRS) . The ability to monitor metabolic processes in real-time aids in understanding disease progression in conditions like tumors and diabetes.

Case Study : In animal studies using the glioma rat model, researchers quantified downstream metabolites after administering the new this compound compound. The results indicated that this cost-effective alternative could facilitate the clinical application of DMRI .

Insulin Sensitivity Assessment

Deuterated-Glucose Disposal Test (2H-GDT)

The deuterated-glucose disposal test is a method for assessing whole-body glycolysis and insulin sensitivity. In a study comparing 2H-GDT with traditional methods like the euglycemic-hyperinsulinemic glucose clamp, strong correlations were observed (r = 0.95) . This test involves administering this compound and measuring heavy water production, which reflects glycolytic disposal.

Data Table: Correlation of 2H-GDT with Other Methods

| Method | Correlation Coefficient (r) | Significance (P-value) |

|---|---|---|

| Euglycemic-hyperinsulinemic clamp (75g) | 0.95 | <0.0001 |

| Steady-state plasma glucose test | -0.87 | <0.0001 |

Hepatic Glycogen Metabolism Studies

This compound has been instrumental in understanding hepatic glycogen synthesis pathways during metabolic transitions. Research demonstrated that after administering this compound to fasted rats, the portal vein blood became enriched with deuterium within an hour. However, less than half of the glucose molecules incorporated into liver glycogen contained deuterium, indicating an indirect pathway of glycogen synthesis . This finding highlights the utility of this compound as a probe for studying hepatic metabolism.

Immune System Research

Measuring White Blood Cell Kinetics

Research has leveraged this compound to measure leukocyte division rates in vivo. By administering tracer doses of this compound to subjects, researchers can track how leukocytes proliferate and maintain immune homeostasis . This approach is particularly valuable for studying immune responses in conditions such as infections and cancers.

Clinical Trials and Future Directions

Ongoing clinical trials are investigating the use of this compound in various contexts, including brain metabolism assessments using MRS . These studies aim to refine imaging parameters and evaluate treatment-induced metabolic changes in patients with glioma.

Mecanismo De Acción

Mechanism: : The mechanism by which D-Glucose-d12 exerts its effects is similar to that of non-deuterated glucose. It participates in metabolic pathways such as glycolysis and the citric acid cycle, providing energy and serving as a precursor for various biomolecules .

Molecular Targets and Pathways: : D-Glucose-d12 targets enzymes involved in glucose metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase. The deuterium atoms can affect the reaction rates and pathways due to the kinetic isotope effect, providing insights into enzyme mechanisms and metabolic regulation .

Comparación Con Compuestos Similares

Similar Compounds: : Similar compounds to D-Glucose-d12 include other deuterated forms of glucose, such as D-Glucose-6,6-d2 and D-Glucose-13C6. These compounds also serve as stable isotope standards and are used in various research applications .

Uniqueness: : The uniqueness of D-Glucose-d12 lies in its high isotopic purity (97 atom % D) and its ability to provide detailed insights into metabolic processes. Its widespread use in NMR spectroscopy and mass spectrometry makes it a valuable tool for researchers studying complex biological and chemical systems .

Propiedades

Fórmula molecular |

C₆D₁₂O₆ |

|---|---|

Peso molecular |

192.23 |

Sinónimos |

D-[2H12]Glucose; D-[UL-2H12]Glucose; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.